
1-Bromo-3-hexene
概要
説明
1-Bromo-3-hexene is an organic compound with the molecular formula C₆H₁₁Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a hexene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
1-Bromo-3-hexene can be synthesized through several methods. One common method involves the addition of hydrogen bromide to 1-hexyne, which results in the formation of this compound. Another method includes the reaction of 3-hexene with bromine in the presence of a catalyst . Industrial production methods often involve the use of Grignard reagents, where 3-hexylmagnesium bromide reacts with a suitable electrophile to produce this compound .
化学反応の分析
1-Bromo-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 3-hexen-1-ol.
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens, leading to the formation of dihalogenated products.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common reagents used in these reactions include hydrogen bromide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromo-3-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 1-Bromo-3-hexene in chemical reactions typically involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by nucleophiles, leading to the formation of the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
1-Bromo-3-hexene can be compared with other similar compounds such as:
1-Bromo-3-hexyne: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
1-Bromohexane: This compound lacks the double bond, making it less reactive in certain types of reactions.
6-Bromo-1-hexene: This isomer has the bromine atom attached to a different carbon, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
特性
IUPAC Name |
(E)-1-bromohex-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNATJOWAYTBGM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B3287193.png)
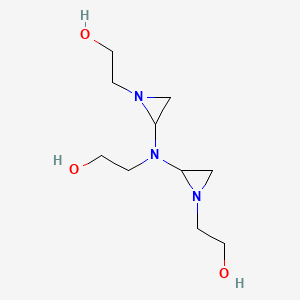
![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)
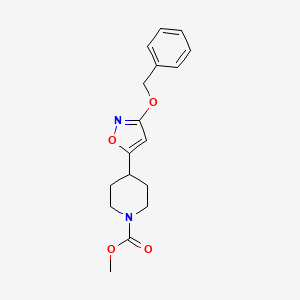
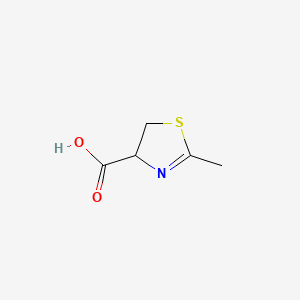
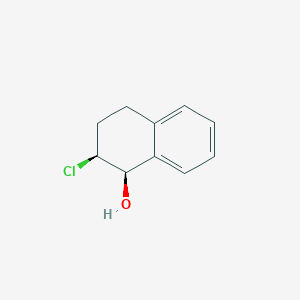
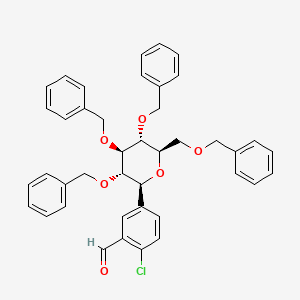
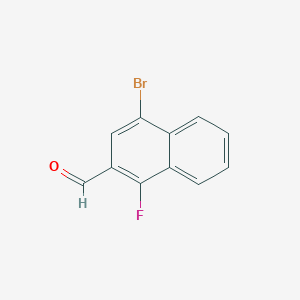


![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
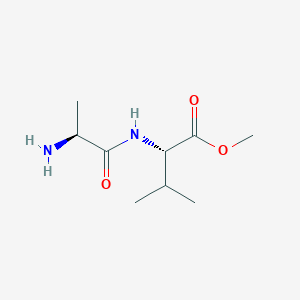
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)

